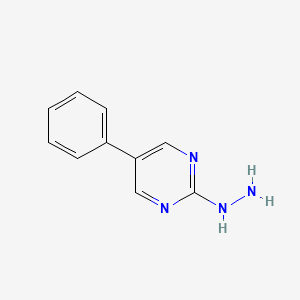

2-Hydrazino-5-phenylpyrimidine

説明

2-Hydrazino-5-phenylpyrimidine is a heterocyclic compound featuring a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3) substituted with a hydrazine group at position 2 and a phenyl group at position 3. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical research.

特性

分子式 |

C10H10N4 |

|---|---|

分子量 |

186.21 g/mol |

IUPAC名 |

(5-phenylpyrimidin-2-yl)hydrazine |

InChI |

InChI=1S/C10H10N4/c11-14-10-12-6-9(7-13-10)8-4-2-1-3-5-8/h1-7H,11H2,(H,12,13,14) |

InChIキー |

LMFJCTVBDCMPAI-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C2=CN=C(N=C2)NN |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Differences

The following table compares 2-Hydrazino-5-phenylpyrimidine with two pyridine-based analogs: 2-Hydrazino-5-methylpyridine () and 5-Hydrazinyl-2-methylpyridine ().

Key Observations:

- Core Heterocycle : Pyrimidine derivatives generally exhibit stronger hydrogen-bonding capacity than pyridines due to the additional nitrogen atom, enhancing interactions with biological targets like enzymes .

- Substituent Effects: The phenyl group in 2-Hydrazino-5-phenylpyrimidine increases steric bulk and hydrophobicity compared to methyl-substituted analogs. This may improve bioavailability but reduce solubility in polar solvents .

- Reactivity : The hydrazine group in all three compounds facilitates condensation reactions, but the electron-withdrawing phenyl group in the pyrimidine derivative could modulate reaction kinetics differently than methyl groups in pyridines.

Q & A

Advanced Question

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., phenyl group at C5) and hydrazino proton signals (δ 4.5–5.5 ppm) .

- FT-IR : Confirms N-H stretches (3200–3400 cm⁻¹) and C=N vibrations (1600–1650 cm⁻¹) .

- Mass spectrometry : HRMS verifies molecular ion peaks and fragmentation pathways .

How do electron-withdrawing/donating substituents on the phenyl ring affect reactivity?

Advanced Question

Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity at the pyrimidine core, accelerating substitution reactions. Conversely, electron-donating groups (e.g., -OCH₃) stabilize intermediates, improving yields in hydrazone formation . Computational studies (DFT) predict regioselectivity trends .

How should researchers address contradictions in reported spectral data for hydrazino-pyrimidines?

Advanced Question

Discrepancies in melting points or NMR shifts may arise from polymorphic forms or solvent effects. For example, 2-hydroxypyrimidine derivatives show varying solubility and spectral profiles depending on recrystallization solvents . Cross-validation using multiple techniques (XRD, DSC) and adherence to IUPAC reporting standards are critical .

What methodologies assess the biological activity of 2-Hydrazino-5-phenylpyrimidine derivatives?

Advanced Question

- Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

What mechanistic insights exist for hydrazino-pyrimidine reactions with carbonyl compounds?

Advanced Question

Hydrazino groups undergo nucleophilic attack on carbonyl carbons, forming hydrazones. Kinetic studies (UV-Vis, stopped-flow) reveal second-order dependence on hydrazine and carbonyl concentrations. Acid catalysis (e.g., HCl) accelerates imine formation via protonation of the carbonyl oxygen .

How do structural analogs like 2-Hydrazino-4-(trifluoromethyl)pyrimidine compare in reactivity and bioactivity?

Advanced Question

The trifluoromethyl group increases electrophilicity and metabolic stability compared to the phenyl group. For example, 2-Hydrazino-4-(trifluoromethyl)pyrimidine shows higher binding affinity to steroidogenic enzymes (e.g., 5α-reductase) due to enhanced hydrophobic interactions . Comparative QSAR studies guide derivative design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。